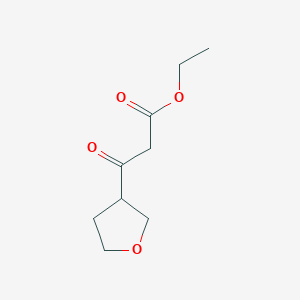

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

Descripción

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is a β-keto ester featuring a tetrahydrofuran (THF) ring substituted at the 3-position of the propanoyl group. The THF moiety introduces stereochemical complexity and influences solubility, reactivity, and biological interactions.

Propiedades

IUPAC Name |

ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(11)5-8(10)7-3-4-12-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXPERMBEFSQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628535 | |

| Record name | Ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324570-25-4 | |

| Record name | Ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-oxo-3-(oxolan-3-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Route Overview

The following table summarizes two notable synthetic routes for the preparation of ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method 1 | Ethyl acetate, lithium hexamethyldisilazane, methyl tetrahydrofuran-3-carboxylate | THF, -78°C, 4 hours | Not specified |

| Method 2 | But-2-yne-1,4-diol, strong acid (e.g., p-toluenesulfonic acid) | 150°C to 200°C | High yield reported |

Detailed Procedure for Method 1

Reagents :

- Ethyl acetate (10.8 g, approximately 122.5 mmol)

- Lithium hexamethyldisilazane (1 M solution in hexanes)

- Methyl tetrahydrofuran-3-carboxylate (6.0 g, approximately 46.1 mmol)

-

- A solution of lithium hexamethyldisilazane in THF is prepared at -78°C.

- Ethyl acetate is added dropwise to the solution and allowed to react for 30 minutes.

- Methyl tetrahydrofuran-3-carboxylate is then introduced into the reaction mixture.

- The reaction is maintained at -78°C for an additional four hours.

- The reaction is quenched with saturated aqueous ammonium chloride.

This method utilizes low temperatures to control the reaction kinetics and improve yield.

Alternative Synthesis via Cyclization (Method 2)

This method employs a two-step process starting from but-2-yne-1,4-diol:

- Step 1 : React but-2-yne-1,4-diol with a strong acid catalyst to promote cyclization.

- Step 2 : The resulting intermediate undergoes further reactions to yield this compound.

This route is noted for its efficiency and high yield due to the favorable reaction conditions that minimize by-products.

Both methods have their advantages and limitations:

| Aspect | Method 1 | Method 2 |

|---|---|---|

| Temperature Control | Requires low temperature (-78°C) | Higher temperature (150°C to 200°C) |

| Reaction Time | Longer (4 hours) | Shorter overall time |

| Yield | Not specified | High yield reported |

| By-products | Potentially more complex | Minimal by-products |

The preparation of this compound can be effectively achieved through various synthetic routes, each offering unique benefits in terms of yield and complexity. The choice of method may depend on available reagents, desired purity, and specific application requirements in further chemical synthesis or pharmaceutical development.

Aplicaciones Científicas De Investigación

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate is used in various fields of scientific research:

Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Potential use in the synthesis of biologically active compounds.

Medicine: Investigated for its potential in drug development, particularly as a precursor to pharmacologically active molecules.

Industry: Used in the production of materials with specific properties, such as polymers or resins.

Mecanismo De Acción

The mechanism by which Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate exerts its effects depends on the specific reactions it undergoes. In general, the ester group can participate in nucleophilic acyl substitution reactions, while the tetrahydrofuran ring can undergo ring-opening or oxidation reactions. These processes involve various molecular targets and pathways, including enzyme-catalyzed transformations in biological systems.

Comparación Con Compuestos Similares

Aromatic Substituted Derivatives

- Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate Molecular Weight: 210.2 g/mol . Applications: Key intermediate in synthesizing fluorinated bioactive molecules. Used in antitubercular and anticancer agent development . Synthesis: Prepared via Claisen condensation or alkylation of fluorobenzyl halides .

- Ethyl 3-(3,5-Difluorophenyl)-3-oxopropanoate Applications: Valued for its difluorophenyl group, enhancing metabolic stability in drug candidates . Purity/Stability: High purity (>98%) ensures reliable performance in coupling reactions .

Heterocyclic Substituted Derivatives

- Ethyl 3-(6-Chloropyridin-3-yl)-3-oxopropanoate Structure: Combines a pyridine ring with a chloro substituent. Applications: Intermediate in nicotinic acetylcholine receptor-targeting agents .

- Ethyl 3-(1H-Indol-3-yl)-3-oxopropanoate Market Trends: Global production capacity reached 2.5 metric tons in 2025, driven by demand for indole-based pharmaceuticals .

Aliphatic and Cyclic Substituted Derivatives

- Ethyl 3-Cyclopropyl-3-oxopropanoate Synthesis: Alkylation of ethyl 3-oxopropanoate with cyclopropylmethyl halides in THF using DIPEA/LiCl . Applications: Precursor to triazolopyrimidinone derivatives with antitubercular activity .

- Ethyl 3-(Tetrahydrofuran-2-yl)-3-oxopropanoate Synonyms: Ethyl 2-tetrahydrofurfuroylacetate (CAS 672957-92-5) . Reactivity: The THF ring enhances electron-donating effects, facilitating nucleophilic additions at the keto group .

Halogenated and Functionalized Derivatives

- Ethyl 2-Chloro-3-oxopropanoate Applications: Versatile electrophile in Friedel-Crafts alkylations and peptide modifications .

- Ethyl 3-(2,4,5-Trifluoro-3-methylphenyl)-3-oxopropanoate Safety: Classified under GHS Rev. 8 with stringent handling protocols due to halogenated aromatic toxicity .

Data Table: Key Ethyl 3-Oxopropanoate Derivatives

Research Findings and Trends

- Reactivity Trends : Electron-withdrawing groups (e.g., halogens, nitro) on aromatic rings increase electrophilicity at the keto carbon, accelerating nucleophilic attacks . Conversely, aliphatic substituents like THF or cyclopropyl modulate steric effects, impacting stereoselectivity in cycloadditions .

- Biological Activity : Fluorinated derivatives exhibit enhanced pharmacokinetic profiles due to improved membrane permeability and metabolic stability .

- Synthetic Advances: Grubbs catalyst-mediated ring-closing metathesis has been employed to functionalize alkenyl-substituted derivatives (e.g., ethyl 3-(diallylamino)-3-oxopropanoate) .

Actividad Biológica

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate (CAS No. 324570-25-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis Methods

The synthesis of this compound typically involves the esterification of tetrahydrofuran-3-carboxylic acid with ethanol under acidic conditions. The reaction can be represented as follows:

Chemical Structure

The molecular formula of this compound is C₉H₁₄O₄, with a molecular weight of 174.20 g/mol. The compound features a tetrahydrofuran ring, which contributes to its unique reactivity and biological interactions.

Biological Activity

Mechanism of Action

this compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The keto group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. Additionally, the tetrahydrofuran ring enhances the compound's structural stability and reactivity with biological molecules.

Biological Assays and Findings

Research has demonstrated several biological activities associated with this compound:

- Antiviral Activity : In silico studies have suggested that derivatives of this compound may inhibit viral replication, particularly against norovirus. Structure-activity relationship studies have identified potential leads that exhibit significant antiviral properties at micromolar concentrations .

- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. For example, in vitro assays have shown that compounds related to this structure can significantly increase caspase activity, indicating apoptosis induction in breast cancer cells .

Comparative Analysis

A comparison with similar compounds reveals the unique properties of this compound:

| Compound Name | Structural Feature | Notable Biological Activity |

|---|---|---|

| Ethyl 3-(oxan-3-yl)-3-oxopropanoate | Oxane ring | Moderate enzyme inhibition |

| Ethyl 3-(pyrrolidin-2-yl)-3-oxopropanoate | Pyrrolidine ring | Anticancer activity |

| Ethyl 3-(tetrahydrofuran-3-y)-3-oxopropanoate | Tetrahydrofuran ring | Antiviral and anticancer potential |

Case Studies

- Case Study on Antiviral Properties : A study published in Nature explored the antiviral effects of various compounds, including derivatives of Ethyl 3-(tetrahydrofuran-3-y)-3-oxopropanoate. Results indicated that certain structural modifications enhanced antiviral efficacy against norovirus, suggesting a promising avenue for therapeutic development .

- Case Study on Anticancer Activity : Research conducted by the American Chemical Society demonstrated that modifications to the tetrahydrofuran structure could lead to significant increases in apoptotic signaling in MDA-MB-231 breast cancer cells, highlighting the potential for developing targeted cancer therapies based on this compound .

Q & A

Q. What are the common synthetic routes for Ethyl 3-oxopropanoate derivatives, and how are they optimized for yield?

Ethyl 3-oxopropanoate derivatives are typically synthesized via Claisen condensation of ketones with ethyl malonate derivatives. For example, 3-methoxyacetophenone undergoes Claisen condensation to form ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with a 40% yield . Optimization often involves adjusting reaction conditions (e.g., temperature, catalysts) and purification methods. Evidence also highlights alternative routes using dilithiomonoethylmalonate and acyl chlorides, achieving high yields under controlled temperatures (e.g., -78°C) .

Q. How are spectroscopic techniques applied to characterize Ethyl 3-oxopropanoate derivatives?

Key characterization methods include:

- NMR spectroscopy : To confirm substituent positions and ester functionality. For example, the ethyl group in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) in H-NMR .

- IR spectroscopy : The carbonyl stretch (C=O) of the β-ketoester appears at ~1730–1700 cm .

- Mass spectrometry : Molecular ion peaks and fragmentation patterns validate molecular weight and structural integrity .

Q. What safety precautions are recommended for handling Ethyl 3-oxopropanoate derivatives in the lab?

While many derivatives are not classified as hazardous (e.g., Ethyl (2-fluorobenzoyl)acetate ), general precautions include:

- Using personal protective equipment (gloves, goggles).

- Working in a fume hood to avoid inhalation of vapors.

- Proper disposal of waste via approved protocols. For compounds with hazard classifications (e.g., H302: harmful if swallowed), additional measures like spill containment are advised .

Advanced Research Questions

Q. How can reaction mechanisms explain contradictory yields in Pechmann condensations involving Ethyl 3-oxopropanoate intermediates?

Pechmann condensation of ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with resorcinol yields neoflavones at 52% efficiency . Contradictions in yields may arise from:

- Acid catalyst efficiency : Sulfuric acid vs. Lewis acids.

- Electron-donating/withdrawing substituents : Methoxy groups stabilize intermediates, while nitro groups may hinder reactivity.

- Reaction time and temperature : Prolonged reflux (e.g., 144 hours in some acrylate syntheses ) may degrade sensitive intermediates.

Q. What strategies resolve data inconsistencies in the synthesis of pyrimidinones from Ethyl 3-(3-fluorophenyl)-3-oxopropanoate?

Pyrimidinone synthesis via condensation with guanidine achieves high yields (>50%) under reflux in ethanol . Discrepancies may arise from:

- Purity of starting materials : Impurities in β-ketoesters reduce reactivity.

- Stoichiometric ratios : Excess guanidine ensures complete conversion.

- Workup procedures : Column chromatography vs. recrystallization affects isolated yields.

Q. How do substituents on the aryl ring influence the reactivity of Ethyl 3-oxopropanoate derivatives in drug synthesis?

Substituents like fluorine (e.g., 3-fluorophenyl ) or amino groups (e.g., 3-amino-2-fluorophenyl ) modulate electronic and steric effects:

Q. What methodologies improve enantioselectivity in asymmetric syntheses using Ethyl 3-oxopropanoate derivatives?

Advanced approaches include:

- Chiral catalysts : Organocatalysts (e.g., proline derivatives) or transition-metal complexes to induce asymmetry during Claisen or Michael additions.

- Dynamic kinetic resolution : Exploiting reversible reactions to favor a single enantiomer, as seen in prostaglandin syntheses .

Methodological Considerations

- Data Analysis : Compare NMR/IR spectra with computational predictions (e.g., DFT calculations) to validate structures.

- Yield Optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., solvent, catalyst loading).

- Safety Protocols : Regularly review GHS classifications and SDS updates for derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.